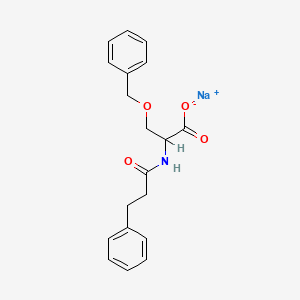
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate is a chemical compound that belongs to the class of hydroperoxides It is derived from linoleic acid, a polyunsaturated omega-6 fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate can be synthesized through the hydroperoxidation of ethyl linoleate. The reaction typically involves the use of perhydroxyl radicals (HOO’) to initiate lipid peroxidation. The process can be carried out chemically using potassium superoxide (KO2) or enzymatically using xanthine oxidase .
Industrial Production Methods
Industrial production of this compound involves large-scale hydroperoxidation of ethyl linoleate. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled reaction environments to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to hydroxyl or other functional groups.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as transition metal complexes and enzymes.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and other oxygenated derivatives
Scientific Research Applications
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate has several scientific research applications, including:
Chemistry: It is used as a model compound to study lipid peroxidation and the mechanisms of oxidative stress.
Biology: It is used to investigate the role of hydroperoxides in cellular signaling and oxidative damage.
Industry: It is used in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-hydroperoxyoctadeca-9,12-dienoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can initiate lipid peroxidation and other oxidative processes. The molecular targets and pathways involved include cellular membranes, enzymes, and signaling molecules .
Comparison with Similar Compounds
Ethyl 2-hydroperoxyoctadeca-9,12-dienoate can be compared with other similar compounds, such as:
13-Hydroperoxyoctadeca-9,11-dienoic acid (13-LOOH): Another hydroperoxide derived from linoleic acid, used in similar research applications.
8®-Hydroperoxyoctadeca-9,12-dienoate (8®-HPODE): A hydroperoxide with similar structure and reactivity.
Properties
CAS No. |
64882-14-0 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ethyl 2-hydroperoxyoctadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24-22)20(21)23-4-2/h8-9,11-12,19,22H,3-7,10,13-18H2,1-2H3 |
InChI Key |
PGJKKHMLMWNDJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCC(C(=O)OCC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



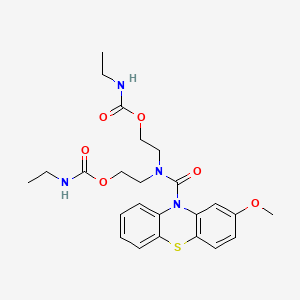
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
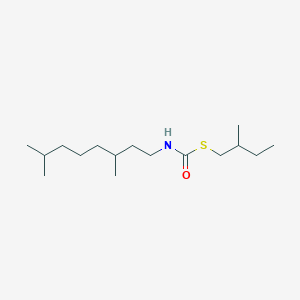
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
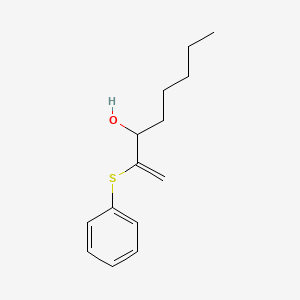
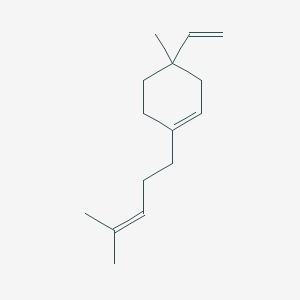

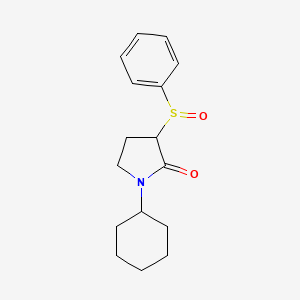
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
